5-bromo-7-fluoro-1-methyl-1H-indazole
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Overview
Description
5-bromo-7-fluoro-1-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-indazole and 7-fluoro-1H-indazole.
Halogenation: The introduction of bromine and fluorine atoms is achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-bromo-7-fluoro-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to various biological effects. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-1H-indazole
- 7-fluoro-1H-indazole
- 5-bromo-7-iodo-1H-indazole
Uniqueness
5-bromo-7-fluoro-1-methyl-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6BrFN2 |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3 |
InChI Key |
BBDUQXPTPWOVPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2F)Br)C=N1 |
Origin of Product |
United States |
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